(S)-2-Hydroxypropylphosphonic acid

Description

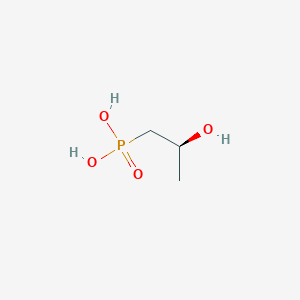

Structure

3D Structure

Properties

Molecular Formula |

C3H9O4P |

|---|---|

Molecular Weight |

140.07 g/mol |

IUPAC Name |

[(2S)-2-hydroxypropyl]phosphonic acid |

InChI |

InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/t3-/m0/s1 |

InChI Key |

ZFVCONUOLQASEW-VKHMYHEASA-N |

SMILES |

CC(CP(=O)(O)O)O |

Isomeric SMILES |

C[C@@H](CP(=O)(O)O)O |

Canonical SMILES |

CC(CP(=O)(O)O)O |

Origin of Product |

United States |

Enzymatic Transformations Involving S 2 Hydroxypropylphosphonic Acid

(S)-2-Hydroxypropylphosphonic Acid Epoxidase (HppE)

This compound epoxidase, abbreviated as HppE, is a mononuclear non-heme iron-dependent enzyme. nih.gov It plays a pivotal role in the final step of fosfomycin (B1673569) biosynthesis. researchgate.net Unlike typical oxygenases, HppE catalyzes an unusual dehydrogenation reaction to form the epoxide ring of fosfomycin from the secondary alcohol of (S)-2-HPP. nih.gov The enzyme is also known to be encoded by the fom4 gene in Streptomyces wedmorensis. pnas.orgnih.gov

Catalytic Mechanism of Epoxide Formation from this compound

The formation of the epoxide ring in fosfomycin from this compound, a reaction catalyzed by HppE, is a unique biochemical transformation. It is essentially a dehydrogenation of a secondary alcohol. pnas.orgnih.govnih.gov This process is distinct from many other enzymatic epoxidations that typically involve the oxidation of alkenes. pnas.orgnih.gov

Initially, it was thought that HppE, like many other non-heme iron enzymes, utilizes molecular oxygen directly to form the epoxide ring. nih.gov However, isotope-labeling experiments have demonstrated that the oxygen atom incorporated into the oxiranyl ring of fosfomycin originates from the secondary hydroxyl group of the this compound substrate, not from molecular oxygen (O₂). researchgate.net This finding indicates that the HppE-catalyzed reaction is a dehydrogenation rather than an oxygenation. nih.gov

While molecular oxygen is consumed during the reaction, it is not directly incorporated into the product. nih.gov Instead, HppE requires reducing equivalents, which can be derived from NADH, to activate the molecular oxygen. nih.gov Some studies have proposed that hydrogen peroxide (H₂O₂), rather than O₂, might be the direct oxidizing cosubstrate in the HppE reaction. researchgate.net The reaction involves the cleavage of the pro-R C1-H bond of the substrate. researchgate.net

The epoxidation reaction catalyzed by HppE is highly stereospecific and regiospecific. The enzyme specifically acts on the (S)-enantiomer of 2-hydroxypropylphosphonic acid to produce cis-(1R,2S)-epoxypropylphosphonic acid, also known as fosfomycin. researchgate.net This transformation involves the net replacement of the pro-R hydrogen at the C1 position with the oxygen from the C2 hydroxyl group, occurring with an inversion of configuration at the C1 carbon. researchgate.net This specific stereochemical outcome, resulting in approximately 95% selectivity for C1 inversion and the formation of the cis-epoxide, is guided by steric factors within the enzyme's active site that favor a radical-coupling mechanism. researchgate.net

The enzyme exhibits remarkable catalytic versatility with different substrates. For instance, when presented with the (R)-isomer of 2-HPP, HppE catalyzes its conversion to the corresponding ketone. nih.gov Furthermore, with (R)-1-hydroxypropylphosphonic acid as a substrate, HppE produces an aldehyde, demonstrating its ability to catalyze different types of oxidative reactions depending on the substrate's structure. nih.govresearchgate.net This flexibility highlights the precise control exerted by the enzyme's active site on the reaction's outcome.

| Substrate | Product | Reaction Type |

| This compound | (1R,2S)-epoxypropylphosphonic acid (Fosfomycin) | Epoxidation (Dehydrogenation) |

| (R)-2-Hydroxypropylphosphonic acid | Ketone | Dehydrogenation |

| (S)-1-Hydroxypropylphosphonic acid | Acyl phosphonate (B1237965) | Dehydrogenation |

| (R)-1-Hydroxypropylphosphonic acid | Aldehyde | 1,2-Phosphono migration |

Structural Biology of HppE

The three-dimensional structure of HppE provides critical insights into its catalytic mechanism and substrate specificity. High-resolution crystallographic analyses have revealed a two-domain architecture for the HppE subunit. pnas.orgnih.govnih.gov

X-ray crystallography has been instrumental in elucidating the structure of HppE in various states, including the apo-enzyme (without a bound metal ion) and in complex with its product, fosfomycin. nih.gov These structural snapshots reveal significant conformational changes near the active site depending on the presence or absence of a ligand. pnas.orgnih.gov The C-terminal domain houses the catalytic machinery and adopts a cupin fold, a common structural motif in a large superfamily of proteins with diverse functions. nih.govpnas.orgnih.govnih.gov The N-terminal domain features a helix-turn-helix motif, which is often associated with DNA binding. pnas.orgnih.govnih.gov

The structure of HppE complexed with fosfomycin (HPPE-Fos) shows that the antibiotic product displaces a water molecule that coordinates the metal ion in the active site. pnas.orgnih.gov The coordination of the metal by the enzyme's amino acid residues is maintained, but the side chain of His-138 rotates to accommodate the bound product. pnas.orgnih.gov

| PDB ID | Description | Resolution (Å) |

| 2BNM | Holoenzyme (HPPE-Zn) | Not specified |

| 2BNN | Complex with fosfomycin (HPPE-Fos) | Not specified |

| 2BNO | Apo-HPPE | Not specified |

The active site of HppE contains a divalent metal ion, which has been identified as either zinc (Zn²⁺) or iron (Fe²⁺). pnas.orgnih.govnih.gov Surprisingly, the enzyme retains activity even with the redox-inert Zn²⁺, suggesting that the Lewis acid properties of the metal ion are sufficient to polarize the substrate and facilitate epoxidation, aided by the reduction of flavin mononucleotide (FMN). pnas.orgnih.gov

The metal ion is coordinated by a 2-His-1-carboxylate facial triad (B1167595), a versatile structural motif found in many mononuclear non-heme iron enzymes. nih.govnih.gov This triad consists of two histidine residues and one carboxylate-containing residue (aspartate or glutamate) that bind the metal ion, leaving the opposite face of the metal's coordination sphere available to interact with substrates and co-substrates like oxygen. nih.gov In the HPPE-Fos complex, the tetrahedral coordination of the Zn²⁺ ion is completed by interaction with a phosphonate oxygen of the fosfomycin molecule, while the epoxide oxygen is positioned approximately 2.8 Å away from the cation. pnas.orgnih.gov

Conformational Dynamics and Ligand-Induced Rearrangements

The binding of ligands, such as substrates and inhibitors, can induce significant conformational changes in enzymes, a process crucial for catalysis and regulation. In the context of enzymes acting on (S)-2-HPP, understanding these dynamics provides insight into their mechanisms.

Studies on various enzymes, though not all directly on HppE, reveal common principles of ligand-induced conformational changes. For instance, prolyl oligopeptidase (PREP) consists of a β-propeller domain and a catalytic α/β-hydrolase domain. researchgate.net In its free state, the interface between these domains is flexible, allowing substrate access. researchgate.net Upon inhibitor binding, the domains lock into a more rigid conformation. researchgate.net Similarly, glycosyltransferases of the GT-B structural class, characterized by two Rossman-like domains, undergo conformational changes upon substrate binding, which is believed to be a rate-limiting step in their catalytic cycle. nih.gov Molecular dynamics simulations have shown that these changes involve both local and global motions, with communication between the N-terminal and C-terminal domains facilitated by the bound substrates. nih.gov

The binding of a ligand can shift the conformational equilibrium of a protein. researchgate.net This can be described by two main models: the "induced-fit" model, where ligand binding actively changes the protein's conformation, and the "conformational selection" model, where the ligand preferentially binds to a pre-existing, less stable conformation, thereby stabilizing it. acs.org In reality, a combination of these mechanisms is often at play. For example, in the lactose (B1674315) repressor protein (LacI), inducer binding leads to rearrangements of regulatory subdomains. nih.gov

These principles of ligand-induced conformational changes are applicable to understanding how (S)-2-HPP and other substrates interact with their respective enzymes, influencing catalytic efficiency and specificity. The dynamic nature of these enzymes allows them to adopt multiple conformations, with ligand binding guiding them into a catalytically competent state. researchgate.netnih.govacs.org

HppE as a Member of Mononuclear Non-Heme Iron-Dependent Enzyme Family

(S)-2-hydroxypropylphosphonate epoxidase (HppE) is a crucial enzyme in the biosynthesis of fosfomycin, catalyzing the final step: the conversion of (S)-2-HPP to the antibiotic. nih.govresearchgate.net HppE belongs to the family of mononuclear non-heme iron-dependent enzymes. nih.govpsu.edu This class of enzymes is known for catalyzing a wide array of oxidative transformations. researchgate.net

Initially, HppE was thought to function as an oxidase, utilizing molecular oxygen (O₂) to facilitate the epoxidation reaction. nih.govnih.gov However, more recent studies have provided compelling evidence that HppE is, in fact, a non-heme-iron peroxidase. nih.govnih.govnih.gov This means it preferentially uses hydrogen peroxide (H₂O₂) as its co-substrate to form a potent iron(IV)-oxo (Fe(IV)=O) intermediate. nih.govnih.gov This ferryl species is responsible for abstracting a hydrogen atom from the C1 position of (S)-2-HPP, which initiates the epoxide ring formation. nih.gov The reaction with H₂O₂ is significantly accelerated when the substrate is bound and produces fosfomycin with a one-to-one stoichiometry. nih.gov The previous observations of O₂-dependent activity are now understood to be due to the in situ generation of H₂O₂ from O₂ reduction. nih.govnih.gov

Interestingly, HppE can catalyze different reactions depending on the substrate's structure. nih.gov While it catalyzes epoxidation with its native substrate, (S)-2-HPP, it can perform a 1,2-phosphono migration with an alternative substrate, (R)-1-hydroxypropylphosphonate ((R)-1-HPP). nih.gov This versatility suggests the formation of a carbocation intermediate in the catalytic cycle, a novel finding for this class of enzymes. nih.gov

| Feature | Description |

| Enzyme Class | Mononuclear non-heme iron-dependent enzyme nih.govpsu.edu |

| Function | Catalyzes the epoxidation of (S)-2-HPP to fosfomycin nih.govresearchgate.net |

| Co-substrate | Hydrogen Peroxide (H₂O₂) nih.govnih.govnih.gov |

| Key Intermediate | Iron(IV)-oxo (ferryl) species nih.govnih.gov |

| Substrate Versatility | Catalyzes different reactions with different substrates nih.gov |

Other Enzymes in Phosphonate Metabolism Relevant to this compound

The biosynthesis of (S)-2-HPP is part of a larger metabolic network involving several other key enzymes that manipulate phosphonate compounds.

Phosphoenolpyruvate (B93156) Mutase (Ppm/PepM) Activity and Equilibrium Studies

Phosphoenolpyruvate mutase (Ppm or PepM) catalyzes the initial and crucial step in the biosynthesis of many phosphonates: the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (B1221233) (PnPy). nih.govnih.govwikipedia.org This reaction establishes the stable carbon-phosphorus (C-P) bond that characterizes phosphonates. wikipedia.orgqmul.ac.uk

The equilibrium of this reaction strongly favors the starting material, PEP. wikipedia.orgqmul.ac.ukgenome.jp To overcome this thermodynamic barrier and drive the reaction towards PnPy formation, the subsequent enzyme in the pathway, phosphonopyruvate decarboxylase, rapidly consumes PnPy. wikipedia.org This is a classic example of Le Chatelier's principle in a biological system. wikipedia.org

Kinetic studies of PEP mutase from various organisms have been conducted. For example, the enzyme from Tetrahymena pyriformis exhibits a kcat of 5 s⁻¹ and a Km of 0.77 mM for PEP in the forward reaction, while in the reverse direction, the kcat is 100 s⁻¹ and the Km for PnPy is 3.5 µM. nih.gov The recombinant PEP mutase from Trypanosoma cruzi shows a Km of 8 µM for phosphonopyruvate and a kcat of 12 s⁻¹. nih.gov The enzyme requires a divalent metal ion, typically Mg²⁺, for its activity. nih.govnih.gov The proposed mechanism is thought to be dissociative, involving the breaking of the P-O bond followed by the formation of the P-C bond, without the formation of a covalent phosphoenzyme intermediate. nih.govwikipedia.org

| Organism | Kinetic Parameter | Value |

| Tetrahymena pyriformis | kcat (PEP → PnPy) | 5 s⁻¹ nih.gov |

| Km (PEP) | 0.77 mM nih.gov | |

| kcat (PnPy → PEP) | 100 s⁻¹ nih.gov | |

| Km (PnPy) | 3.5 µM nih.gov | |

| Trypanosoma cruzi | kcat | 12 s⁻¹ nih.gov |

| Km (PnPy) | 8 µM nih.gov |

Phosphonopyruvate Decarboxylase (Ppd) Functions in Diversifying Phosphonate Intermediates

Following the formation of phosphonopyruvate (PnPy) by PEP mutase, phosphonopyruvate decarboxylase (Ppd) plays a vital role. This enzyme catalyzes the decarboxylation of PnPy to produce phosphonoacetaldehyde (B103672) and carbon dioxide. nih.gov This step is crucial for pulling the thermodynamically unfavorable PEP mutase reaction forward. wikipedia.org

Ppd is a member of the α-keto acid decarboxylase family and requires thiamine (B1217682) pyrophosphate (ThDP) and a divalent metal ion like Mg²⁺ or Mn²⁺ as cofactors. nih.govuniprot.org The enzyme from Bacteroides fragilis is a homotrimer and exhibits a kcat of 10.2 s⁻¹ and a Km of 3.2 µM for PnPy. nih.gov Interestingly, this enzyme shows some substrate promiscuity, being able to slowly decarboxylate other substrates like pyruvate (B1213749) and sulfopyruvate. nih.gov

The product of the Ppd reaction, phosphonoacetaldehyde, is a key branch point in phosphonate metabolism, leading to the synthesis of various phosphonate natural products, including the antibiotic fosfomycin. nih.gov The gene encoding Ppd is often found in biosynthetic gene clusters for phosphonate-containing compounds. uniprot.org The enzyme is a potential target for the development of new antibiotics, and inhibitors such as phosphonodifluoropyruvate have been synthesized and shown to act as mechanism-based inactivators. nih.gov

Phosphonoacetaldehyde Hydrolase (Phosphonatase) Mechanism

Phosphonoacetaldehyde hydrolase, also known as phosphonatase, is an enzyme that catalyzes the cleavage of the C-P bond in phosphonoacetaldehyde, yielding acetaldehyde (B116499) and inorganic phosphate (B84403). ontosight.aiontosight.ai This represents a degradative pathway for phosphonates, allowing organisms to utilize them as a phosphorus source. ontosight.ai

The mechanism of phosphonatase is complex and has been a subject of detailed study. It is now understood to proceed via a bicovalent catalytic mechanism. researchgate.net The reaction initiates with the formation of a Schiff base between the aldehyde group of the substrate and a conserved lysine (B10760008) residue (Lys53) in the active site. iaea.orgnih.gov This is followed by the transfer of the phosphoryl group to a conserved aspartate residue (Asp12 in the Bacillus cereus enzyme). nih.gov Finally, the imine is hydrolyzed to release acetaldehyde, and the acyl-phosphate intermediate is hydrolyzed to release inorganic phosphate. nih.gov The enzyme requires a Mg²⁺ cofactor for its activity. researchgate.net

Carbon-Phosphorus (C-P) Lyase System in Phosphonate Degradation

While phosphonatase provides one route for C-P bond cleavage, another major pathway for the degradation of a broad range of phosphonates is the C-P lyase system. researchgate.netnih.gov This multi-enzyme complex is particularly important for the utilization of phosphonates as a phosphorus source under conditions of phosphate starvation. nih.govadvancedsciencenews.com

The C-P lyase system is encoded by the phn operon, which in Escherichia coli consists of 14 genes (phnC to phnP). nih.govasm.org These genes encode proteins for the transport of phosphonates into the cell (PhnCDE), the core C-P lyase complex (PhnGHIJKLM), and other accessory functions. nih.govadvancedsciencenews.comasm.org The core complex is responsible for the actual cleavage of the C-P bond, which is a chemically challenging reaction. nih.gov

| Degradative Enzyme/System | Substrate(s) | Products | Key Features |

| Phosphonoacetaldehyde Hydrolase (Phosphonatase) | Phosphonoacetaldehyde ontosight.aiontosight.ai | Acetaldehyde, Inorganic Phosphate ontosight.ai | Bicovalent mechanism involving Schiff base and acyl-phosphate intermediates. researchgate.netnih.gov |

| Carbon-Phosphorus (C-P) Lyase | Broad range of alkyl- and arylphosphonates researchgate.netnih.gov | Alkane, Inorganic Phosphate researchgate.netnih.gov | Multi-enzyme complex encoded by the phn operon; radical SAM mechanism. nih.govadvancedsciencenews.comasm.orgnih.gov |

Synthetic Methodologies and Analog Development for S 2 Hydroxypropylphosphonic Acid

Chemoenzymatic Synthesis Approaches for (S)-2-Hydroxypropylphosphonic Acid and its Derivatives

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the robustness of chemical reactions. In the context of (S)-2-HPP, this approach primarily leverages enzymes from the fosfomycin (B1673569) biosynthetic pathway. The biosynthesis of fosfomycin initiates with the conversion of the primary metabolite phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy) by the enzyme PEP mutase (PepM). nih.govpnas.org This step is common to the biosynthesis of almost all known phosphonates. microbiologyresearch.orgnih.gov

In pseudomonads, the pathway proceeds through several enzymatic steps to produce 2-oxopropylphosphonate (2-OPP). nih.gov The crucial stereoselective reduction of 2-OPP to (S)-2-HPP is catalyzed by the enzyme Psf3. nih.gov This enzymatic reduction establishes the specific (S)-stereochemistry required for the subsequent epoxidation step.

The final step in the pathway is the epoxidation of (S)-2-HPP to form fosfomycin, a reaction catalyzed by the non-heme iron-dependent enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE), also known as Psf4 in Pseudomonas syringae. nih.govchemistryviews.org The combined activities of Psf3 and Psf4 can be utilized in a chemoenzymatic system to convert racemic 2-HPP, or its precursor 2-OPP, into fosfomycin in an enantioconvergent process. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been employed in the kinetic resolution of racemic hydroxyalkanephosphonates, providing a potential route to obtaining the enantiopure (S)-2-HPP precursor for subsequent enzymatic or chemical steps. rsc.org

Key Enzymatic Steps in (S)-2-HPP Formation:

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Isomerization | Phosphoenolpyruvate (PEP) | PEP mutase (PepM) | Phosphonopyruvate (PnPy) |

| Reduction | 2-Oxopropylphosphonate (2-OPP) | Psf3 | This compound ((S)-2-HPP) |

Stereoselective Chemical Synthesis Strategies for Optically Active Phosphonates

Achieving high enantioselectivity in the chemical synthesis of α-hydroxy phosphonates like (S)-2-HPP is a significant challenge. nih.gov Several stereoselective strategies have been developed to produce optically active phosphonates. mdpi.com

One prominent method is the catalytic enantioselective hydrophosphonylation of aldehydes, also known as the phospha-aldol reaction. rsc.orgmdpi.com This involves the addition of a dialkyl phosphite (B83602) to an aldehyde in the presence of a chiral catalyst. While widely studied for various aldehydes, its application requires a suitable chiral catalyst system to achieve high enantiomeric excess for the specific substrate leading to 2-HPP.

Another powerful approach is the organocatalytic asymmetric cross-aldol reaction . For instance, L-proline has been shown to effectively catalyze the cross-aldol reaction between α-keto phosphonates and ketones, yielding tertiary α-hydroxy phosphonates with high enantiomeric purity (up to 99% ee). nih.govacs.org This strategy could be adapted for the synthesis of (S)-2-HPP by using an appropriate α-keto phosphonate (B1237965) precursor.

Other methods include the asymmetric reduction of α-keto phosphonates using chiral reducing agents or biocatalysts like baker's yeast, and the diastereoselective addition of phosphites to chiral aldehydes. nih.govacs.org The development of dual-activation catalysts, such as BINAM-derived bis-urea catalysts, has also enabled the synthesis of densely functionalized quaternary α-hydroxy phosphonates with high reactivity and enantioselectivity. rsc.org These diverse catalytic methods provide a toolbox for the chemical synthesis of enantiomerically enriched (S)-2-HPP. mdpi.com

Rational Design and Synthesis of Phosphonate Analogues for Mechanistic Studies

Phosphonate analogues are invaluable tools for probing enzyme mechanisms, serving as stable mimics of transition states or reaction intermediates. nih.govfrontiersin.org Their design and synthesis allow for detailed investigation of enzyme-substrate interactions and reaction pathways.

Structural modification of phosphonate substrates is a key strategy for understanding enzyme specificity and catalysis. A prime example is the study of the HppE (Psf4) enzyme, which converts (S)-2-HPP to fosfomycin. When presented with the "unnatural" enantiomer, (R)-2-hydroxypropylphosphonic acid ((R)-2-HPP), the enzyme does not perform epoxidation. Instead, it catalyzes an oxidation reaction, converting (R)-2-HPP back to 2-oxopropylphosphonate (2-OPP). nih.gov This demonstrates the exquisite stereospecificity of the enzyme's active site, where the configuration of the substrate dictates the enzymatic outcome.

Crystal structures of enzymes complexed with substrate analogues provide atomic-level insights. For example, studies on 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase with (R)- and (S)-configured phosphonate analogues of the reaction's tetrahedral intermediate revealed that the tighter-binding (R)-analogue induced significant conformational changes in the enzyme, whereas the (S)-analogue, which corresponds to the natural intermediate's configuration, did not. acs.orgnih.gov Such studies, which involve synthesizing specific stereoisomers or structurally modified analogues, are crucial for elucidating the structural basis of enzyme action and for designing potent inhibitors. nih.gov

Radiolabeled probes are essential for tracing metabolic pathways and quantifying enzymatic activity. nih.govnih.gov In the context of phosphonate biosynthesis, early studies used precursors like [¹⁴C]glucose or [³²P]phosphoenolpyruvate to demonstrate their incorporation into phosphonate end products. nih.gov

To elucidate the specific pathway to (S)-2-HPP, a similar strategy can be employed. The synthesis of key intermediates with radioactive isotopes, such as ¹⁴C or ³H, allows for their use in feeding experiments with fosfomycin-producing organisms. For instance, synthesizing [¹⁴C]-labeled 2-oxopropylphosphonate (2-OPP) and feeding it to a culture of Pseudomonas syringae would allow researchers to follow the label. The detection of radioactivity in subsequently isolated (S)-2-HPP and fosfomycin would provide direct evidence that 2-OPP is a direct precursor in the pathway. pnas.org This technique is fundamental for confirming proposed biosynthetic routes and for discovering new or alternative enzymatic steps.

Ecological and Metabolic Context of Microbial Phosphonate Cycling

Role of Microbial Phosphonate (B1237965) Metabolism in Global Biogeochemical Cycles (e.g., Phosphorus Cycling, Methane (B114726) Production)

Microbial phosphonate metabolism is a vital component of the global phosphorus cycle, particularly in nutrient-depleted regions such as the oligotrophic oceans. pnas.orgmdpi.com While inorganic phosphate (B84403) is the most readily available form of phosphorus, its scarcity in many environments drives microorganisms to utilize alternative sources. mdpi.com Phosphonates represent a significant reservoir of dissolved organic phosphorus in marine ecosystems. frontiersin.org Microbes have evolved specialized enzymatic machinery to cleave the highly resistant C-P bond, thereby liberating phosphorus for cellular growth and other biological processes. mdpi.comcharlotte.edu This ability provides a distinct competitive advantage, allowing organisms that can metabolize phosphonates to thrive where others might be limited by phosphorus availability. mdpi.com

The breakdown of phosphonates is not only central to phosphorus redox cycling but is also intricately linked to the global carbon cycle, specifically through methane production. mdpi.comnih.gov The microbial mineralization of methylphosphonate (B1257008) via the C-P lyase enzyme complex is a major source of methane in oxic, phosphate-limited marine surface waters. mdpi.comnih.govmpi-bremen.de This process, often termed "aerobic methane production," helps explain the long-observed supersaturation of methane in these environments, a phenomenon known as the "marine methane paradox". pnas.orgmpi-bremen.de Methane is a potent greenhouse gas, and its production from phosphonates highlights the far-reaching impact of this microbial metabolic pathway. nih.govmpi-bremen.de Studies in the western tropical North Atlantic have shown high potential rates of methylphosphonate-driven methane formation, which can persist even in the presence of phosphate. nih.gov By accessing phosphorus from phosphonates, microbes can enhance primary production, thereby increasing the fixation of atmospheric carbon dioxide while simultaneously releasing methane. mpi-bremen.de

Diversity and Abundance of Phosphonate Biosynthetic and Catabolic Genes in Environmental Microbiomes

The genetic potential for phosphonate metabolism is widely distributed among diverse microbial taxa, indicating its ecological importance across various environments. pnas.orgmonash.edu The key enzyme for the vast majority of phosphonate biosynthetic pathways is phosphoenolpyruvate (B93156) (PEP) mutase, encoded by the pepM gene. iu.edunih.gov This gene serves as a molecular marker for identifying phosphonate-producing organisms. nih.gov

Metagenomic studies have revealed the prevalence of these genes in numerous ecosystems.

Biosynthesis: Analysis of genomic and metagenomic data indicates that approximately 5% of sequenced bacterial genomes and 7% of genome equivalents in marine metagenomic datasets contain pepM homologs. iu.edunih.gov In near-surface marine environments, pepM genes were found at over 74% of sampling sites. researchgate.net The abundance of these genes can vary significantly between ecosystems, with mammalian- and molluscan-associated microbiomes showing particularly high median abundances (17.4% and 29.9%, respectively). researchgate.net In marine environments, phosphonate production genes are found in at least 35 bacterial and archaeal classes, with Proteobacteria being a major contributor. monash.eduunivie.ac.at

Catabolism: Genes for phosphonate degradation are even more common than those for biosynthesis. pnas.org It is estimated that 30-40% of microbial strains possess one or more pathways for phosphonate breakdown. pnas.org The C-P lyase pathway, encoded by the phn gene cluster, is a broad-specificity system for cleaving the C-P bond. frontiersin.org The transporter subunit gene, phnD, was detected at 72% of oceanic sampling sites, suggesting widespread capability for phosphonate uptake. frontiersin.org However, the complete C-P lyase pathway genes are less prevalent, found in about 5% of sampled marine genomes. frontiersin.org In contrast, genes for the substrate-specific catabolism of 2-aminoethylphosphonate (AEP), the most abundant natural phosphonate, represent the dominant degradation strategy globally, particularly in the mesopelagic zone. nih.govmonash.eduunivie.ac.at

The following table summarizes the distribution and abundance of key phosphonate metabolic genes in microbial genomes and metagenomes.

| Gene/Pathway | Function | Abundance in Sequenced Bacterial Genomes | Abundance in Marine Metagenomes (Genome Equivalents) | Key Microbial Phyla |

| pepM | Biosynthesis (PEP mutase) | ~5% nih.gov | ~7-7.6% nih.govresearchgate.net | Proteobacteria, Actinobacteria, Cyanobacteria researchgate.net |

| C-P Lyase (phn genes) | Broad-specificity Catabolism | ~5% (of sampled genomes) frontiersin.org | Enriched in P-deplete seas like the Mediterranean monash.eduunivie.ac.at | Proteobacteria monash.eduunivie.ac.at |

| AEP Catabolism | Substrate-specific Catabolism | More widespread than C-P lyase monash.eduunivie.ac.at | Dominant catabolic strategy at all depths nih.gov | Proteobacteria monash.eduunivie.ac.at |

| phnD | Phosphonate Uptake (Transporter) | Present in ~40% of bacteria with catabolic pathways frontiersin.org | ~5% frontiersin.org | Widely distributed frontiersin.org |

Evolutionary Aspects of Phosphonate Biosynthesis and Degradation Pathways Across Microbial Kingdoms

The evolution of phosphonate metabolic pathways is a dynamic process shaped significantly by lateral gene transfer (LGT). charlotte.edunih.govresearchgate.net This is evidenced by the patchy distribution of homologous genes for both biosynthesis and degradation across distantly related bacterial species. charlotte.edunih.govresearchgate.net

The gene clusters responsible for phosphonate metabolism, such as the phn operon for C-P lyase, exhibit considerable structural and compositional variation among different organisms. charlotte.edunih.govresearchgate.net Despite this diversity, a core set of genes essential for C-P bond cleavage (e.g., phnG through phnM) is typically conserved. charlotte.edunih.gov The frequent proximity of phosphonate degradation genes to mobile genetic elements like transposases and plasmids strongly suggests that these elements have played a crucial role in the dissemination of these pathways throughout the microbial world. charlotte.edunih.govresearchgate.net

Phylogenetic analyses of phosphonate metabolic genes support the hypothesis of extensive LGT. charlotte.edunih.gov For instance, genes from Gram-positive Firmicutes may group with those from Gram-negative Proteobacteria, indicating transfer across major taxonomic divides. researchgate.net This horizontal exchange allows for the rapid acquisition of a valuable metabolic capability, enabling microbes to adapt to phosphate-limited conditions. mdpi.com

In some cases, genes for phosphonate biosynthesis and degradation are found in close proximity within the same genome, sometimes in the same transcriptional direction. charlotte.edunih.govresearchgate.net This co-localization could facilitate coordinated regulation and suggests a complex evolutionary history where organisms might acquire both the ability to produce and degrade these compounds, potentially for signaling or as a private nutrient pool. The diversity of phosphonate biosynthetic pathways is vast, with analyses of pepM gene neighborhoods suggesting hundreds of distinct pathways in nature, many of which may produce novel phosphonate compounds yet to be discovered. pnas.orgnih.gov

Q & A

Q. What enzymatic pathways convert (S)-2-hydroxypropylphosphonic acid (HPP) into fosfomycin?

The final step in fosfomycin biosynthesis is catalyzed by this compound epoxidase (HppE), a mononuclear non-heme iron enzyme. HppE oxidizes (S)-HPP to form the epoxide ring of fosfomycin via dehydrogenation, involving stereospecific removal of a hydrogen atom from C-1 and formation of a C–O bond . Key evidence includes isotopic labeling studies in Streptomyces fradiae, which demonstrated retention or inversion of configuration depending on the stereochemistry of deuterated substrates .

Q. What analytical methods are used to study HppE-substrate interactions?

Methodologies include:

- Isotopic Labeling : Deuterated (1S,2S)- and (1R,2S)-HPP analogs synthesized via horse liver alcohol dehydrogenase to track stereochemical outcomes .

- Spectroscopy : Mössbauer and EPR spectroscopy to characterize the iron center in HppE .

- X-ray Crystallography : High-resolution structures of HppE reveal a cupin-fold catalytic domain with Zn²⁺/Fe²⁺ coordination critical for substrate polarization .

Q. How is HppE activity assayed in vitro?

Enzyme assays use (S)-HPP and (R)-HPP as substrates, with reaction products (fosfomycin or 2-oxopropylphosphonic acid) quantified via LC-MS or NMR. Radical clock probes (e.g., cyclopropyl analogs) and ¹⁷O-labeled substrates help elucidate reaction intermediates .

Advanced Research Questions

Q. What evidence supports radical-mediated catalysis in HppE?

Studies with cyclopropyl and methylenecyclopropyl substrate analogs demonstrate radical intermediates. For example:

- Cyclopropyl-containing (S)-HPP analogs undergo epoxidation without ring opening, suggesting a radical lifetime <1 ns .

- Methylenecyclopropyl probes trigger rapid radical ring-opening, inactivating HppE and confirming a C2-centered radical intermediate .

These findings align with kinetic isotope effects and EPR data showing transient radical species during catalysis .

Q. How does stereospecific deuteration resolve mechanistic contradictions in HppE?

Deuterated (1S,2S)-8 and (1R,2S)-10 precursors were fed to Streptomyces fradiae. Results showed:

- (1S,2S)-8 produced deuterated fosfomycin (retention) and trans-epoxide (inversion).

- (1R,2S)-10 yielded unlabeled products, implicating stereospecific hydrogen removal and nonstereospecific bond formation .

This resolved competing models (Schemes 3 vs. 4 in ) by confirming dual stereospecific/nonstereospecific steps.

Q. What structural features of HppE dictate substrate specificity and catalytic efficiency?

- Metal Coordination : The active site binds Fe²⁺/Zn²⁺, polarizing the substrate for C–O bond formation. Mutagenesis of iron-ligating residues (His133, Asp135) abolishes activity .

- Conformational Flexibility : Substrate binding induces a helix-to-loop transition, positioning the 2-OH group near the metal center .

- Flavin Dependence : FMN acts as a redox cofactor, facilitating electron transfer during epoxidation .

Q. How do proteomic studies in Bacillus subtilis clarify HPP transformation pathways?

Proteomic analysis of B. subtilis exposed to cyclohexylphosphonic acid (cPPA) identified:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.